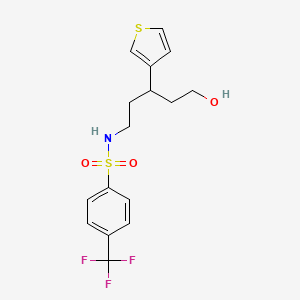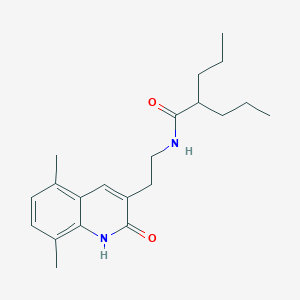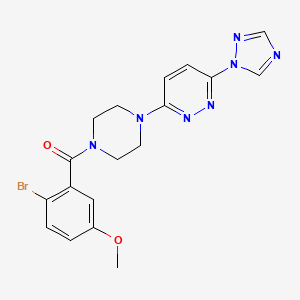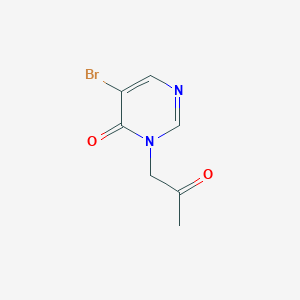
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide” is an organic compound. It’s a derivative of adamantane, a tricyclo bridged hydrocarbon .
Synthesis Analysis
The synthesis of N-Aryladamantane-1-carboxamides, which includes “N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide”, involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Applications De Recherche Scientifique
Polymeric Material Development
Synthesis and Characterization of Polyamides and Polyimides Research has demonstrated the synthesis of new polyamides and polyimides utilizing adamantane derivatives, showcasing their application in creating materials with high thermal stability and favorable mechanical properties. For instance, new polyamides and polyimides have been synthesized from diamines containing adamantane groups, exhibiting high glass transition temperatures and thermal stability up to temperatures around 450°C. These materials are characterized by their amorphous nature, solubility in various solvents, and potential applications in advanced materials science due to their inherent viscosities and thermal properties (Liaw & Liaw, 1999), (Liaw & Liaw, 2001).
Advanced Material Properties Adamantane-based materials have been explored for their unique properties, such as low dielectric constants and moisture absorption, making them suitable for electronic applications. For example, soluble polyimides based on adamantane have been developed with low dielectric constants (2.77 to 2.91) and moisture absorptions of less than 0.46%, presenting valuable attributes for electronic material applications (Chern & Shiue, 1997).
Liquid Crystalline and Amorphous Materials
Development of Liquid Crystalline and Amorphous Systems Research into adamantane derivatives has also led to the creation of liquid crystalline and amorphous molecular systems capable of vitrification. These systems, featuring adamantane as an excluded-volume core, have shown potential in forming materials with specific mesophases and elevated glass transition temperatures, suggesting applications in the development of novel liquid crystalline materials (Chen et al., 1995).
Antimicrobial and Antiviral Research
Antimicrobial and Antiviral Activities Adamantane derivatives have been studied for their antimicrobial and antiviral properties. Specific derivatives have shown potent broad-spectrum antibacterial activity and potential as influenza virus fusion inhibitors, indicating their applicability in medical research and drug development (Orzeszko et al., 2000), (Göktaş et al., 2012).
Carbon Dioxide Sorption and Separation
CO2 Sorption and Separation Adamantane derivatives have been incorporated into Porous Covalent Triazine-based Frameworks (PCTF), showing excellent thermal stability and significant surface areas for efficient carbon dioxide sorption and separation. This application highlights the potential of adamantane derivatives in environmental technology and sustainable development efforts (Bhunia et al., 2013).
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-12-4-13(2)18(14(3)5-12)21-19(22)20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17H,6-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSGYHRIUFVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)
![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)

![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2672223.png)

![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)
![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)

![4-benzoyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2672234.png)
